molecular formula C7H17NO2Si B1448074 2-Methyl-2-[(trimethylsilyl)oxy]propanamide CAS No. 1379360-09-4

2-Methyl-2-[(trimethylsilyl)oxy]propanamide

Cat. No.: B1448074
CAS No.: 1379360-09-4
M. Wt: 175.3 g/mol
InChI Key: BFWNSWBWXXLDIW-UHFFFAOYSA-N
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Description

2-Methyl-2-[(trimethylsilyl)oxy]propanamide is an organic compound with the molecular formula C7H17NO2Si. It is a derivative of propanamide, where the hydrogen atom on the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide typically involves the reaction of 2-methylpropanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-Methylpropanamide+Trimethylsilyl chlorideThis compound\text{2-Methylpropanamide} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} 2-Methylpropanamide+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(trimethylsilyl)oxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Methyl-2-[(trimethylsilyl)oxy]propanamide has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(trimethylsilyl)oxy]propanamide involves its ability to act as a protecting group. The trimethylsilyl group stabilizes the molecule and prevents unwanted reactions at specific sites. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(trimethylsilyl)oxy]propanoic acid
  • 2-Methyl-2-[(trimethylsilyl)oxy]propanol
  • 2-Methyl-2-[(trimethylsilyl)oxy]propylamine

Uniqueness

2-Methyl-2-[(trimethylsilyl)oxy]propanamide is unique due to its specific structure and reactivity. The presence of the trimethylsilyl group provides stability and selectivity in reactions, making it a valuable compound in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-methyl-2-trimethylsilyloxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2Si/c1-7(2,6(8)9)10-11(3,4)5/h1-5H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWNSWBWXXLDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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